molecular formula C19H18BrN3O B2730928 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 862828-33-9

1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2730928
CAS No.: 862828-33-9
M. Wt: 384.277
InChI Key: MPLNQNWKAHNZPQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromophenyl group, an ethyl-substituted benzimidazole moiety, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl ring is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Benzimidazole Moiety: The final step involves the coupling of the pyrrolidinone intermediate with an ethyl-substituted benzimidazole derivative. This can be accomplished through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The benzimidazole moiety can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    1-(2-Bromophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: The presence of a methyl group instead of an ethyl group on the benzimidazole moiety can influence the compound’s properties and interactions.

    1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-3-one: The position of the carbonyl group on the pyrrolidinone ring is different, which can affect the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromophenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O/c1-2-22-17-10-6-4-8-15(17)21-19(22)13-11-18(24)23(12-13)16-9-5-3-7-14(16)20/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLNQNWKAHNZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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